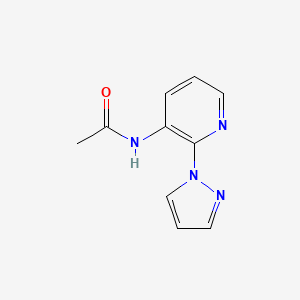
N-(2-pyrazol-1-ylpyridin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-pyrazol-1-ylpyridin-3-yl)acetamide, also known as PPA or PyPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
科学研究应用
N-(2-pyrazol-1-ylpyridin-3-yl)acetamide has shown potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(2-pyrazol-1-ylpyridin-3-yl)acetamide has been studied for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the production of pro-inflammatory cytokines and reduce the growth of cancer cells. In material science, N-(2-pyrazol-1-ylpyridin-3-yl)acetamide has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and photoluminescence. In analytical chemistry, N-(2-pyrazol-1-ylpyridin-3-yl)acetamide has been used as a chelating agent for the determination of metal ions in different samples.
作用机制
The mechanism of action of N-(2-pyrazol-1-ylpyridin-3-yl)acetamide is not fully understood, but it is believed to act as an inhibitor of enzymes involved in the production of pro-inflammatory cytokines. N-(2-pyrazol-1-ylpyridin-3-yl)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for inflammation. N-(2-pyrazol-1-ylpyridin-3-yl)acetamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins, which are involved in cancer progression.
Biochemical and Physiological Effects:
N-(2-pyrazol-1-ylpyridin-3-yl)acetamide has been found to have both biochemical and physiological effects. Biochemically, N-(2-pyrazol-1-ylpyridin-3-yl)acetamide has been found to inhibit the production of pro-inflammatory cytokines and MMPs. Physiologically, N-(2-pyrazol-1-ylpyridin-3-yl)acetamide has been found to reduce inflammation and cancer cell growth in animal models.
实验室实验的优点和局限性
N-(2-pyrazol-1-ylpyridin-3-yl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using analytical techniques. N-(2-pyrazol-1-ylpyridin-3-yl)acetamide is also stable under normal laboratory conditions. However, N-(2-pyrazol-1-ylpyridin-3-yl)acetamide has some limitations for use in lab experiments. It is relatively insoluble in water, which can limit its use in aqueous solutions. N-(2-pyrazol-1-ylpyridin-3-yl)acetamide is also relatively expensive compared to other compounds used in lab experiments.
未来方向
There are several future directions for research on N-(2-pyrazol-1-ylpyridin-3-yl)acetamide. One area of research is the development of N-(2-pyrazol-1-ylpyridin-3-yl)acetamide derivatives with improved anti-inflammatory and anti-cancer properties. Another area of research is the study of N-(2-pyrazol-1-ylpyridin-3-yl)acetamide-metal complexes for use in catalysis and photoluminescence. Additionally, the development of new methods for the synthesis of N-(2-pyrazol-1-ylpyridin-3-yl)acetamide and its derivatives is an area of ongoing research. Finally, the use of N-(2-pyrazol-1-ylpyridin-3-yl)acetamide as a chelating agent for the determination of metal ions in different samples is an area of research with potential applications in environmental monitoring and food safety.
合成方法
N-(2-pyrazol-1-ylpyridin-3-yl)acetamide can be synthesized using various methods, including the reaction of 3-amino-2-pyrazinecarboxylic acid with 3-bromopyridine-2-carboxaldehyde in the presence of a base. Another method involves the reaction of 3-acetylpyridine with hydrazine hydrate and ammonium acetate. The resulting product is then treated with acetic anhydride to obtain N-(2-pyrazol-1-ylpyridin-3-yl)acetamide.
属性
IUPAC Name |
N-(2-pyrazol-1-ylpyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-8(15)13-9-4-2-5-11-10(9)14-7-3-6-12-14/h2-7H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJSFWSVCFSJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=CC=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-pyrazol-1-ylpyridin-3-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539095.png)
![Methyl 3-[[4-(phenylcarbamoyl)piperidin-1-yl]methyl]benzoate](/img/structure/B7539098.png)




![N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7539129.png)

![N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide](/img/structure/B7539146.png)
![N,N-diethyl-4-[(2-methylbenzoyl)amino]piperidine-1-carboxamide](/img/structure/B7539152.png)
![Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate](/img/structure/B7539153.png)
![1-[3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-phenylethanone](/img/structure/B7539158.png)
![2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7539169.png)
![2-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B7539177.png)